molecular formula C17H20 B12552368 1,3,5-Trimethyl-2-(2-phenylethyl)benzene CAS No. 143425-74-5

1,3,5-Trimethyl-2-(2-phenylethyl)benzene

Katalognummer: B12552368
CAS-Nummer: 143425-74-5
Molekulargewicht: 224.34 g/mol
InChI-Schlüssel: MTUCPIFPHNFZEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Trimethyl-2-(2-phenylethyl)benzene is an organic compound with the molecular formula C17H20 It is a derivative of benzene, characterized by the presence of three methyl groups and a phenylethyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-2-(2-phenylethyl)benzene can be synthesized through several methods. One common approach involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with phenylethyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Trimethyl-2-(2-phenylethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the phenylethyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1,3,5-Trimethyl-2-(2-phenylethyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3,5-Trimethyl-2-(2-phenylethyl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted benzene derivatives, which may exhibit unique chemical and biological properties.

Vergleich Mit ähnlichen Verbindungen

1,3,5-Trimethyl-2-(2-phenylethyl)benzene can be compared with other similar compounds such as:

    1,3,5-Trimethylbenzene (Mesitylene): Lacks the phenylethyl group, making it less complex.

    1,2,4-Trimethylbenzene (Pseudocumene): Has a different arrangement of methyl groups.

    1,2,3-Trimethylbenzene (Hemimellitene): Another isomer with a different methyl group arrangement.

Eigenschaften

CAS-Nummer

143425-74-5

Molekularformel

C17H20

Molekulargewicht

224.34 g/mol

IUPAC-Name

1,3,5-trimethyl-2-(2-phenylethyl)benzene

InChI

InChI=1S/C17H20/c1-13-11-14(2)17(15(3)12-13)10-9-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3

InChI-Schlüssel

MTUCPIFPHNFZEH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)CCC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.